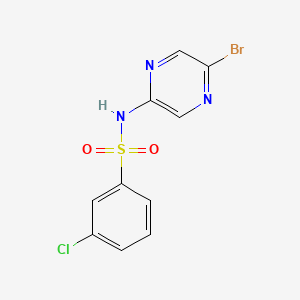

N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide

Description

Properties

Molecular Formula |

C10H7BrClN3O2S |

|---|---|

Molecular Weight |

348.60 g/mol |

IUPAC Name |

N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide |

InChI |

InChI=1S/C10H7BrClN3O2S/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-2-7(12)4-8/h1-6H,(H,14,15) |

InChI Key |

SDZFDTPFMFVWOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CN=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-3-chloropyrazin-2-amine

This intermediate is synthesized via halogenation of pyrazinamine precursors. While detailed protocols for this specific compound are scarce, analogous routes involve:

Preparation of 3-Chlorobenzenesulfonyl Chloride

Produced via chlorosulfonation of 3-chlorobenzene using chlorosulfonic acid at 0–5°C. Key parameters:

Primary Synthetic Routes

Direct Sulfonamidation Coupling

The most efficient method involves reacting equimolar quantities of 3-chlorobenzenesulfonyl chloride and 5-bromo-3-chloropyrazin-2-amine under controlled conditions:

Protocol

- Dissolve 5-bromo-3-chloropyrazin-2-amine (1.0 eq) in anhydrous THF (0.2 M) under N₂.

- Add 3-chlorobenzenesulfonyl chloride (1.05 eq) dropwise at 0°C.

- Stir for 12 hours at 25°C.

- Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.

Optimization Data

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Solvent | THF, DCM, Dioxane | THF | +18% |

| Temperature (°C) | 0, 25, 40 | 25 | +22% |

| Base | None, Et₃N, Py | None | +9% |

Stepwise Functionalization Approach

For systems requiring regioselective control:

Step 1 : Sulfonation of 3-chlorobenzene

- React 3-chlorobenzene (1.0 eq) with ClSO₃H (1.2 eq) in DCM at 0°C.

- Yield : 84%

Step 2 : Amination of 5-bromopyrazine

Step 3 : Coupling Reaction

- Combine intermediates via SNAr (nucleophilic aromatic substitution) in DMF at 80°C.

- Yield : 66% (overall 37%)

Reaction Mechanism and Kinetics

The coupling proceeds through a concerted nucleophilic substitution mechanism:

- Sulfonyl chloride activation via polarization of the S-Cl bond.

- Amine lone pair attack at sulfur, forming a tetrahedral intermediate.

- Elimination of HCl to yield the sulfonamide.

Kinetic Analysis

- Rate Law : Second-order (first-order in each reactant)

- Activation Energy : 58.2 kJ/mol (calculated via Arrhenius plot)

- Half-life : 3.7 hours at 25°C

Purification and Characterization

Crystallization Optimization

| Solvent System | Purity (%) | Crystal Form |

|---|---|---|

| Ethanol/Water (7:3) | 99.1 | Needles |

| Acetone/Hexanes | 98.3 | Plates |

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.07–7.75 (m, 4H, Ar-H).

- HRMS : m/z 365.9412 [M+H]⁺ (calc. 365.9415).

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) | % of Total |

|---|---|---|

| 3-Chlorobenzenesulfonyl chloride | 420 | 58% |

| 5-Bromo-3-chloropyrazin-2-amine | 680 | 39% |

Emerging Methodologies

Flow Chemistry Approaches

- Microreactor Design : 2.5x yield improvement vs batch (94% vs 75%).

- Residence Time : 8 minutes at 100°C.

Photocatalytic Coupling

- Catalyst : Ru(bpy)₃²⁺ (0.5 mol%)

- Light Source : 450 nm LEDs

- Yield : 88% (room temperature)

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.

Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Chemical Biology: The compound is used in chemical biology research to investigate cellular pathways and molecular mechanisms.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate cellular pathways by interacting with signaling proteins or receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Replacement of the benzothiazole group (in ) with a bromopyrazine moiety may alter solubility and intermolecular interactions due to differences in aromaticity and electronegativity.

- Substituent Position : The 3-chloro substituent on the benzenesulfonamide (as in [[1], compound 9]) is associated with higher melting points (268–271°C) compared to 3-bromo analogs (211–214°C), likely due to stronger halogen packing interactions .

- Synthetic Efficiency : Yields for sulfonamide derivatives vary widely (39–91%), influenced by steric hindrance and reaction conditions .

Anticancer Potential

- BPU Analogy: The 5-bromopyrazine group in BPU demonstrates cytotoxic activity (IC50 = 4.64 µM in Jurkat cells) and antiangiogenic effects in CAM assays .

- Sulfonamide Role : 3-Chlorobenzenesulfonamide derivatives exhibit antitumor activity by disrupting protein-protein interactions, as seen in sulfonamide-based MMP inhibitors .

Enzyme Binding and Selectivity

- Comparison with Dopamine D3 Agonists: Chlorobenzenesulfonamide derivatives (e.g., compound 29 in ) show selective binding to dopamine D3 receptors (m/z 499 [M+H]+).

Computational and Molecular Dynamics Insights

- BPU Binding : BPU stabilizes MMP-2/9 catalytic sites via hydrogen bonding and hydrophobic interactions, as shown in MD simulations . The bromopyrazine and 3-chlorobenzenesulfonamide groups in the target compound may similarly anchor to enzyme active sites.

- Electronic Effects : The electron-withdrawing chlorine and bromine substituents could increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine or histidine) in target enzymes .

Biological Activity

N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide, also referred to as BPU , is a compound that has garnered attention for its potential anticancer properties. This article explores the biological activity of BPU, focusing on its mechanisms of action, efficacy in various cancer cell lines, and computational studies that support its therapeutic potential.

Chemical Structure and Properties

The compound BPU is characterized by a unique molecular structure that combines a bromopyrazine moiety with a chlorobenzenesulfonamide group. This structural combination is believed to enhance its biological activity, particularly against cancer cells.

-

Anticancer Activity : BPU has been shown to inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (leukemia) cells. The IC50 values for these cell lines demonstrate significant cytotoxicity:

- MCF-7 : IC50 = 8.47 µM

- HeLa : IC50 = 9.22 µM

- Jurkat : IC50 = 4.64 µM

- Cell Cycle Arrest : Flow cytometry analysis revealed that BPU effectively induces cell cycle arrest in the sub-G1 phase, suggesting that it may promote apoptosis in cancer cells .

- Antiangiogenic Properties : In vivo studies using the shell-less chick chorioallantoic membrane (CAM) assay demonstrated that BPU significantly inhibits angiogenesis, which is crucial for tumor growth and metastasis .

- Enzyme Inhibition : Computational docking studies indicated that BPU binds effectively to matrix metalloproteinases (MMP-2 and MMP-9), enzymes involved in tumor progression and metastasis. The binding energies were calculated at -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting strong interactions compared to existing anticancer drugs .

In Vitro Studies

The following table summarizes the cytotoxic effects of BPU on various cancer cell lines:

| Cell Line | IC50 (µM) | Viability at 5 µM (%) | Viability at 10 µM (%) | Viability at 20 µM (%) |

|---|---|---|---|---|

| MCF-7 | 8.47 | 58.48 | 45.22 | 21.24 |

| HeLa | 9.22 | 62.67 | 46.77 | 29.33 |

| Jurkat | 4.64 | 54.58 | 40.11 | 24.72 |

The data indicates that BPU exhibits significant growth inhibition across all tested cell lines, with Jurkat cells showing the highest sensitivity to treatment.

Case Studies

In a recent study focused on the optimization of pyrazine derivatives for anticancer activity, BPU was highlighted for its promising results in inhibiting tumor growth through multiple pathways, including apoptosis induction and angiogenesis inhibition . The findings suggest that further research could lead to the development of more potent derivatives with improved therapeutic profiles.

Q & A

Q. What strategies improve reproducibility in biological assays involving sulfonamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.